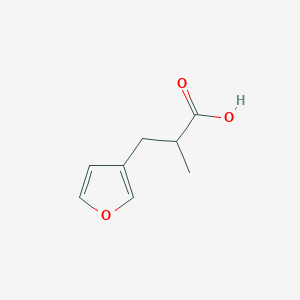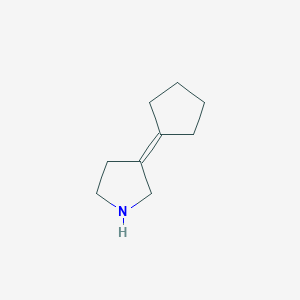
3-环戊叉吡咯烷
描述
3-Cyclopentylidenepyrrolidine is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentylidenepyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylidenepyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:靶向药物递送
3-环戊叉吡咯烷: 在靶向药物递送系统的开发中具有潜在的应用。 它的结构可以用来创造选择性结合特定生物靶点的化合物,从而提高治疗剂的疗效并减少副作用 .
农业:农药配方
在农业中,3-环戊叉吡咯烷衍生物可以被探索用于创造更有效的杀虫剂。 该化合物的特性可以改善杀虫剂的稳定性和溶解度,从而导致更环保、对害虫有针对性作用的配方 .
材料科学:聚合物合成
3-环戊叉吡咯烷的化学结构使其成为合成具有独特性能的新型聚合物的候选者,例如提高耐久性或柔韧性。 这些聚合物可以在包括汽车和航空航天工程在内的各个行业得到应用 .
环境科学:污染修复
3-环戊叉吡咯烷: 可用于环境科学,开发新的污染修复方法。 其反应特性可能有助于分解土壤或水中的有毒物质,从而帮助生物修复过程 .
生物化学:酶抑制
在生物化学中,3-环戊叉吡咯烷及其类似物可以对其酶抑制特性进行研究。 这可能导致发现新的抑制剂,这些抑制剂可以调节代谢途径或作为开发新药物的先导化合物 .
药理学:时间治疗
该化合物对生物节律的潜在影响可以在药理学中用于时间治疗。 通过了解3-环戊叉吡咯烷如何与昼夜节律相互作用,它可以用于优化各种治疗的药物给药时间 .
化学工程:过程优化
3-环戊叉吡咯烷: 可以在化学工程中起作用,作为化学过程中的催化剂或反应物。 它的加入可以优化工业过程,从而导致更高效、更经济的生产方法 .
计算流体力学
在计算流体力学中,3-环戊叉吡咯烷可以用于模拟,以了解存在反应性化学物质时的流体流动。 这可以帮助在化学工业中设计更好的反应器和加工单元 .
作用机制
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets. They exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action can vary depending on the specific pyrrolidine alkaloid and its target. For example, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cells .
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For instance, they have been implicated in the regulation of oxidative stress pathways, inflammatory response pathways, and various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can be complex and depend on a variety of factors, including the specific compound, the route of administration, and individual patient factors .
Result of Action
The result of the action of pyrrolidine alkaloids can vary widely depending on the specific compound and its target. For example, some pyrrolidine alkaloids have been shown to have anticancer effects, while others have anti-inflammatory or antimicrobial effects .
Action Environment
The action of pyrrolidine alkaloids can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the stability and efficacy of these compounds .
生化分析
Biochemical Properties
3-Cyclopentylidenepyrrolidine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The interaction with cytochrome P450 involves the binding of 3-Cyclopentylidenepyrrolidine to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to interact with other proteins involved in cellular signaling pathways, further influencing biochemical processes .
Cellular Effects
The effects of 3-Cyclopentylidenepyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopentylidenepyrrolidine has been found to affect the Akt signaling pathway, which plays a critical role in cell growth, survival, and metabolism . By interacting with key proteins in this pathway, 3-Cyclopentylidenepyrrolidine can alter the phosphorylation status of Akt, leading to changes in downstream signaling events. Furthermore, this compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Cyclopentylidenepyrrolidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One notable mechanism is the binding of 3-Cyclopentylidenepyrrolidine to the active site of cytochrome P450 enzymes, leading to the formation of a stable enzyme-substrate complex . This interaction can result in either the inhibition or activation of the enzyme’s catalytic activity, depending on the specific context. Additionally, 3-Cyclopentylidenepyrrolidine has been shown to modulate the activity of transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopentylidenepyrrolidine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopentylidenepyrrolidine remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . This degradation can lead to a decrease in the compound’s efficacy and alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to 3-Cyclopentylidenepyrrolidine can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Cyclopentylidenepyrrolidine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, 3-Cyclopentylidenepyrrolidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
3-Cyclopentylidenepyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in the metabolism of pyrimidine, a key component of nucleic acids . The interaction with pyrimidine metabolism involves the modulation of enzyme activity and changes in metabolite levels, which can influence cellular processes such as DNA synthesis and repair . Additionally, 3-Cyclopentylidenepyrrolidine has been observed to affect other metabolic pathways, including those related to amino acid and lipid metabolism .
Transport and Distribution
The transport and distribution of 3-Cyclopentylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with lipid transfer proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Cyclopentylidenepyrrolidine is influenced by its interactions with these transporters, leading to its accumulation in certain tissues and organelles . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 3-Cyclopentylidenepyrrolidine plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the mitochondria and nucleus . The targeting of 3-Cyclopentylidenepyrrolidine to these compartments is mediated by specific signals and post-translational modifications that direct its movement within the cell . The localization of 3-Cyclopentylidenepyrrolidine to the mitochondria, for example, can influence mitochondrial function and energy metabolism, while its presence in the nucleus can impact gene expression and cellular responses to environmental stimuli .
属性
IUPAC Name |
3-cyclopentylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-4-8(3-1)9-5-6-10-7-9/h10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDWSAOHDJXBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


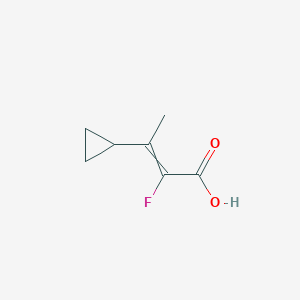
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propane-1,2-diol](/img/structure/B1470522.png)
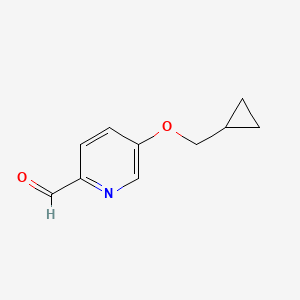

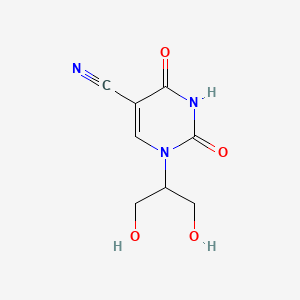
![N-[(3-fluoro-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1470529.png)
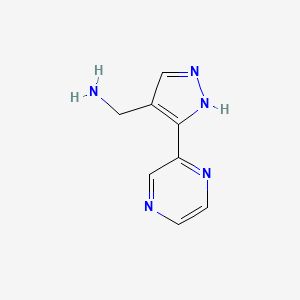
![Methyl 3-[(cyclobutylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470532.png)
![Ethyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1470533.png)
